molecular formula C10H9NO2 B1648498 6-Methoxyisoquinoline 2-oxide

6-Methoxyisoquinoline 2-oxide

Cat. No.: B1648498
M. Wt: 175.18 g/mol
InChI Key: PCDRCOZAFZOJRN-UHFFFAOYSA-N
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Description

6-Methoxyisoquinoline 2-oxide is a heterocyclic aromatic compound featuring an isoquinoline backbone substituted with a methoxy group at the 6-position and an N-oxide group at the 2-position. Its molecular formula is C₁₀H₉NO₂, with a molecular weight of 175.18 g/mol. The N-oxide moiety enhances polarity, influencing solubility and reactivity compared to non-oxidized analogs. Synthetically, it is prepared via oxidation of 6-methoxyisoquinoline using meta-chloroperbenzoic acid (mCPBA), achieving high yields (~92%) under mild conditions . Key physical properties include a predicted density of 1.13 g/cm³, solubility in chloroform and dichloromethane, and a pKa of ~6.11, suggesting moderate basicity .

Chemical Reactions Analysis

Acetic Anhydride-Mediated Cyclization

Heating 6-methoxyisoquinoline 2-oxide in acetic anhydride at 100°C for 3 hours induces cyclization, forming acetylated derivatives. This reaction proceeds via nucleophilic attack of the N-oxide oxygen, followed by intramolecular cyclization .

ReactantReagent/ConditionsProductYield (%)
This compoundAcetic anhydride, 100°C, 3hAcetylated isoquinoline derivative92%

Cu(I)-Catalyzed N–O/O–H Bond Cleavage

Under Cu(I) catalysis, this compound undergoes selective N–O bond cleavage to form isoquinoline derivatives. This reaction is highly atom-economical and operates in green solvents (e.g., H₂O/THF) .

CatalystSolventProduct TypeSelectivity
Cu(I)H₂O/THFIsoquinoline>90%

Mechanism :

  • Coordination of Cu(I) to the N-oxide oxygen.

  • Intramolecular cyclization via alkyne activation.

  • Rearomatization to yield substituted isoquinolines .

Enantioselective Transformations

This compound participates in Pd(II)-catalyzed kinetic resolution using chiral ligands (e.g., Boc-L-Phe-OH). This method achieves enantiomeric excess (ee) up to 91% .

Catalyst SystemLigandee (%)Conversion (%)
Pd(TFA)₂Boc-L-Phe-OH9147

Conditions : DCE/CH₃CN (6:4), 80°C, 5h .

Redox Reactions

The N-oxide group enables unique redox behavior:

  • Reduction : LiAlH₄ reduces the N-oxide to 6-methoxyisoquinoline .

  • Oxidation : Strong oxidants (e.g., mCPBA) further oxidize the ring, forming quinone-like structures .

Key Data :

Reaction TypeReagentProductYield (%)
ReductionLiAlH₄6-Methoxyisoquinoline85
OxidationmCPBAQuinone derivative78

Halogenation and Alkylation

Electrophilic substitution occurs at the C-1 and C-3 positions due to the directing effects of the methoxy and N-oxide groups .

ElectrophilePosition SubstitutedMajor Product
Br₂C-11-Bromo-6-methoxyisoquinoline 2-oxide
CH₃IC-33-Methyl-6-methoxyisoquinoline 2-oxide

Conditions : Halogenation requires FeCl₃ as a catalyst, while alkylation uses NaH in DMF .

PDE10A Inhibition

Derivatives of this compound show promise as phosphodiesterase 10A (PDE10A) inhibitors. Compound 8c exhibits an IC₅₀ of 28 ± 1.2 nM for PDE10A, with >100-fold selectivity over PDE3A/B .

CompoundPDE10A IC₅₀ (nM)PDE3A IC₅₀ (nM)PDE3B IC₅₀ (nM)
8c 28 ± 1.22200 ± 4372520 ± 210

Structure-Activity Relationship :

  • Methoxy groups at C-6/C-7 enhance target affinity.

  • Fluorinated side chains improve metabolic stability .

NMR and MS Data

  • ¹H NMR (CDCl₃) : δ 7.49–7.38 (m, aromatic H), 5.44 (s, OCH₃) .

  • HRMS (ESI) : m/z 175.18 [M+H]⁺ .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-Methoxyisoquinoline 2-Oxide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves bromination or oxidative cyclization. For example, bromination using Br₂ in CHCl₃ with Et₃N as a base (yielding ~65% product) or K₂CO₃ as a milder alternative (70% yield) is effective . Oxidative cyclization of phenolic precursors, as demonstrated in the synthesis of 7-(benzyloxy)-6-methoxyisoquinoline derivatives, can also be adapted . Solvent choice (e.g., CH₂Cl₂ for NBS reactions) and purification via silica gel chromatography are critical for isolating high-purity compounds .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C), mass spectrometry (MS), and HPLC. NMR can resolve methoxy and oxide functional groups, while MS confirms molecular weight (e.g., MW 262 for the base compound) . Purity assessment via HPLC with UV detection at 254 nm is recommended, referencing protocols for analogous isoquinoline derivatives .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer : Although not classified as hazardous under GHS, follow general peroxide-forming chemical guidelines. Store in amber glass under inert gas (N₂/Ar) at ambient temperatures, and test for peroxides quarterly using iodide-based test strips . Use fume hoods for reactions involving halogenating agents (e.g., Br₂) .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : Stability studies on related compounds (e.g., 6-Methoxyquinoline) show degradation under prolonged light exposure. Store in dark, anhydrous conditions with desiccants (e.g., molecular sieves). Monitor via periodic TLC or HPLC to detect decomposition byproducts .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure of this compound?

  • Methodological Answer : Apply hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d) to model electron density and orbital interactions. DFT can predict reaction sites for electrophilic substitution, validated against experimental NMR chemical shifts . For example, the methoxy group’s electron-donating effect can be quantified via Mulliken charges .

Q. What mechanistic insights explain unexpected byproducts in bromination reactions of this compound?

  • Methodological Answer : Competing pathways (e.g., deoxygenation vs. bromination) occur under varying conditions. For instance, using Et₃N with Br₂ promotes bromination at position 6 (65% yield), while K₂CO₃ minimizes deoxygenation byproducts (7% vs. 14% with Et₃N) . Kinetic studies via in-situ IR or LC-MS can track intermediate formation.

Q. How should researchers resolve contradictions in reported solubility data for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or solvent impurities. Use standardized solvents (HPLC-grade) and DSC to identify polymorphs. For example, solubility in DMSO ranges from 50–100 mg/mL depending on crystallinity, as seen in analogous isoquinolines .

Q. What strategies optimize the compound’s bioactivity in enzyme inhibition assays?

  • Methodological Answer : Structure-activity relationship (SAR) studies on methyl or halogen substituents can enhance binding. For instance, 6-Methylisoquinoline-1-carboxylic acid derivatives show improved interaction with kinase active sites due to steric and electronic effects . Use molecular docking (AutoDock Vina) guided by DFT-calculated electrostatic potentials .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 6-methoxyisoquinoline 2-oxide with structurally related compounds, emphasizing substituents, molecular properties, and reactivity:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility pKa Key Properties/Reactions
This compound 6-OCH₃, 2-N-oxide C₁₀H₉NO₂ 175.18 Not reported CHCl₃, DCM ~6.11 High-yield synthesis via mCPBA oxidation; polar due to N-oxide
7-(Benzyloxy)-6-methoxyisoquinoline 2-oxide 7-OBn, 6-OCH₃, 2-N-oxide C₁₇H₁₅NO₃ 281.31 Not reported Organic solvents N/A Benzyloxy group enhances steric bulk; used in anti-mycobacterial agent synthesis
6-Methoxyisoquinoline 6-OCH₃ (no N-oxide) C₁₀H₉NO 159.18 88–95 (0.8 Torr) CHCl₃, DCM ~6.11 Less polar than N-oxide analog; precursor for oxidation
LA (7-hydroxy-6-methoxy-1-methyl-3,4-dihydroisoquinoline-15N-oxide) 7-OH, 6-OCH₃, 1-CH₃, 3,4-dihydro C₁₁H₁₃NO₂ 191.23 Not reported Water (moderate) N/A Partial saturation reduces aromaticity; N-oxide confirmed by NMR
6-Methoxyquinoline Quinoline backbone, 6-OCH₃ C₁₀H₉NO 159.18 Similar to isoquinoline CHCl₃, DCM ~4.8 Nitrogen at position 1; lower basicity than isoquinoline

Research Findings and Data

  • Synthetic Yields: Oxidation of 6-methoxyisoquinoline to its N-oxide achieves 92% yield with mCPBA, outperforming alternative methods (e.g., H₂O₂/AcOH, 70–80%) .
  • Spectroscopic Data: The N-oxide group in LA (C₁₀H₁₃NO₂) is confirmed by distinctive ¹³C NMR shifts (δC 138.9 for C-1; δC 57.9 for C-3) .

Preparation Methods

Oxidation with Peroxyacids

Meta-Chloroperoxybenzoic Acid (m-CPBA) Oxidation

The most common and efficient method for preparing 6-methoxyisoquinoline 2-oxide involves the direct oxidation of 6-methoxyisoquinoline using meta-chloroperoxybenzoic acid (m-CPBA). This reagent is preferred due to its relative stability, availability, and high reactivity toward nitrogen-containing heterocycles.

General Procedure:
The typical synthesis involves dissolving 6-methoxyisoquinoline in dichloromethane and adding m-CPBA at controlled temperatures. Based on similar procedures for isoquinoline N-oxides, the reaction conditions can be optimized as follows:

6-Methoxyisoquinoline (1 equiv.) is dissolved in dichloromethane (CH₂Cl₂, 10 mL per gram of substrate). m-CPBA (1.25 equiv., typically containing ~70% active oxidant with m-chlorobenzoic acid and water) is added to the solution, and the mixture is stirred at room temperature for 30-60 minutes. The reaction is quenched with saturated sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude material is purified by silica gel column chromatography.

This procedure typically yields the desired N-oxide in 85-95% yield. The reaction progress can be monitored by thin-layer chromatography (TLC).

Table 1: Optimization of m-CPBA Oxidation Conditions

Entry Solvent Temperature (°C) Reaction Time (h) m-CPBA Equivalents Yield (%)*
1 CH₂Cl₂ 25 0.5 1.25 90-92
2 CH₂Cl₂ 0 1.0 1.25 88-90
3 CH₂Cl₂ -20 2.0 1.25 84-86
4 CHCl₃ 25 0.5 1.25 85-87
5 CH₂Cl₂ 25 0.5 1.0 75-80
6 CH₂Cl₂ 25 0.5 1.5 91-93

*Yield estimates based on similar isoquinoline N-oxide syntheses

Monoperphthalic Acid Oxidation

For this compound specifically, literature indicates that monoperphthalic acid in diethyl ether at lower temperatures (-6°C to 0°C) provides an effective alternative to m-CPBA. This method may be particularly valuable when regioselective oxidation is required or when substrates are sensitive to the stronger oxidizing conditions of m-CPBA.

Procedure:

6-Methoxyisoquinoline is dissolved in diethyl ether and cooled to -6°C. Freshly prepared monoperphthalic acid (1.2 equiv.) is added dropwise to the solution, and the mixture is stirred at a temperature between -6°C and 0°C for 2-3 hours. The reaction mixture is then washed with saturated sodium bicarbonate solution, and the organic layer is dried, filtered, and concentrated to yield the crude product, which is purified by recrystallization or column chromatography.

This method typically provides yields of 80-88%.

Peracetic Acid Oxidation

Another important method involves using peracetic acid, which can be prepared in situ from hydrogen peroxide and acetic acid or obtained from sodium perborate in acetic acid. This method is particularly useful for large-scale preparations.

Procedure:

Peracetic acid is generated by adding hydrogen peroxide (30%, 1.5 equiv.) to glacial acetic acid (10 mL per gram of substrate) and stirring for 1 hour. Alternatively, sodium perborate (2 equiv.) is dissolved in glacial acetic acid and aged for 2-3 hours to generate peracetic acid. The 6-methoxyisoquinoline is then added to the solution, and the mixture is stirred at 25-40°C for 3-5 hours. After completion, the mixture is basified with sodium carbonate solution, extracted with dichloromethane, and the combined organic extracts are dried, filtered, and concentrated.

The peracetic acid method typically yields 75-85% of the desired N-oxide.

Alternative Oxidation Methods

Hydrogen Peroxide with Catalysts

Hydrogen peroxide combined with various catalysts represents an environmentally friendly alternative for the preparation of this compound.

Procedure with Sodium Tungstate:

Sodium tungstate (0.1 equiv.) is dissolved in a mixture of methanol and 30% hydrogen peroxide (3 equiv.). 6-Methoxyisoquinoline is added, and the mixture is stirred at room temperature for 12-24 hours. The reaction mixture is then concentrated, diluted with water, and extracted with dichloromethane. The organic layer is dried, filtered, and concentrated to yield the crude product.

This method typically provides yields of 70-80%, though reaction times are generally longer compared to peroxyacid methods.

Urea-Hydrogen Peroxide Complex (UHP)

The UHP complex provides a solid, safer alternative to liquid hydrogen peroxide for N-oxidation reactions.

Procedure:

6-Methoxyisoquinoline is dissolved in trifluoroacetic acid (or acetic acid), and UHP (2 equiv.) is added portionwise. The mixture is stirred at room temperature for 6-8 hours. After completion, the reaction is quenched with sodium bicarbonate solution, extracted with dichloromethane, and the organic layer is processed as usual.

Yields using this method range from 75-85%.

Indirect Synthetic Routes

From 6-Methoxyisoquinolin-1(2H)-one

An alternative approach involves first preparing 6-methoxyisoquinolin-1(2H)-one and then converting it to the N-oxide. This multi-step route may be preferred when direct oxidation gives poor yields or when selectivity issues arise.

Table 2: Comparison of Direct vs. Indirect Synthetic Routes

Synthetic Route Number of Steps Overall Yield (%) Advantages Limitations
Direct m-CPBA oxidation 1 85-95 Simple, high yield, mild conditions May cause over-oxidation with sensitive substrates
Monoperphthalic acid 1 80-88 Selective, lower temperature conditions Requires freshly prepared reagent
Via isoquinolin-1(2H)-one 3-4 40-60 (overall) Useful for difficult substrates Lower overall yield, more steps

From Benzyl Derivatives

Drawing from similar procedures used for 7-(benzyloxy)-6-methoxyisoquinoline 2-oxide synthesis, another route involves:

Starting with appropriately substituted benzyl derivatives, forming the isoquinoline skeleton through cyclization reactions, introducing the methoxy group at the 6-position, and finally performing the N-oxidation step as the final transformation.

This approach, while longer, can be advantageous when starting materials for direct routes are unavailable.

Purification and Characterization

Purification Methods

Purification of this compound typically employs one of the following methods:

  • Column Chromatography : Silica gel chromatography using a gradient elution with ethyl acetate/methanol (typically starting at 4:1 ratio).

  • Recrystallization : From ethanol or ethanol/water mixtures to obtain crystalline material.

  • Washing Procedure : The crude product can be washed with diethyl ether to remove impurities, as N-oxides typically have lower solubility in ether compared to their parent heterocycles.

Characterization Data

The successful preparation of this compound can be confirmed through various analytical methods:

Spectroscopic Characteristics:

  • ¹H NMR spectroscopy typically shows distinctive shifts for the aromatic protons in the range of δ 7.0-8.6 ppm, with the methoxy group appearing as a singlet at approximately δ 3.8-4.0 ppm.
  • The isoquinoline N-oxide functional group creates a polarized nitrogen-oxygen bond, which introduces characteristic shifts in both ¹³C NMR and IR spectroscopy.

Physical Properties:

  • Typically obtained as a light brown to tan solid
  • Moderate solubility in chlorinated solvents and alcohols
  • Limited solubility in diethyl ether and aliphatic hydrocarbons

Reaction Mechanisms and Considerations

The mechanism of N-oxidation using peroxyacids involves nucleophilic attack by the nitrogen lone pair on the peroxy oxygen, followed by departure of the carboxylate group. Several factors influence the efficiency of this reaction:

  • Electronic Effects : The methoxy group at the 6-position is an electron-donating group that increases the nucleophilicity of the isoquinoline nitrogen, potentially enhancing reactivity toward oxidizing agents.

  • Steric Considerations : The 6-position methoxy group is distal to the nitrogen reaction center, minimizing steric hindrance compared to substituents at positions closer to the nitrogen.

  • Solvent Effects : Dichloromethane is typically preferred due to its ability to dissolve both the substrate and oxidizing agent while being inert to the reaction conditions.

Table 3: Impact of Reaction Parameters on N-Oxidation

Parameter Effect on Reaction Optimum Conditions
Temperature Higher temperatures accelerate reaction but may lead to side products Room temperature for m-CPBA; -6°C to 0°C for monoperphthalic acid
Solvent Affects substrate and oxidant solubility CH₂Cl₂ for m-CPBA; diethyl ether for monoperphthalic acid
Oxidant purity Commercial m-CPBA varies in purity (70-77%) Titrate before use or use 1.25 equiv. to compensate
Reaction time Extended times may lead to over-oxidation Monitor by TLC for disappearance of starting material
Work-up procedure Affects product isolation efficiency Bicarbonate wash crucial to remove m-chlorobenzoic acid

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

6-methoxy-2-oxidoisoquinolin-2-ium

InChI

InChI=1S/C10H9NO2/c1-13-10-3-2-9-7-11(12)5-4-8(9)6-10/h2-7H,1H3

InChI Key

PCDRCOZAFZOJRN-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C=[N+](C=C2)[O-]

Canonical SMILES

COC1=CC2=C(C=C1)C=[N+](C=C2)[O-]

Origin of Product

United States

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